(5-Bromo-1,2-benzothiazol-3-yl)methanamine

Description

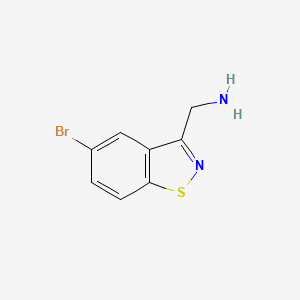

(5-Bromo-1,2-benzothiazol-3-yl)methanamine is a brominated benzothiazole derivative featuring a methanamine group at the 3-position of the heterocyclic ring. The benzothiazole core consists of a benzene ring fused to a thiazole (a five-membered ring containing sulfur and nitrogen).

Properties

Molecular Formula |

C8H7BrN2S |

|---|---|

Molecular Weight |

243.13 g/mol |

IUPAC Name |

(5-bromo-1,2-benzothiazol-3-yl)methanamine |

InChI |

InChI=1S/C8H7BrN2S/c9-5-1-2-8-6(3-5)7(4-10)11-12-8/h1-3H,4,10H2 |

InChI Key |

VJZGJIQUHYYWBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NS2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-1,2-benzothiazol-3-yl)methanamine can be achieved through several synthetic pathways. One common method involves the cyclization of 2-aminobenzenethiol with brominated acetic acid derivatives. The reaction typically proceeds under acidic conditions, with the use of a catalyst such as hydrochloric acid. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the benzothiazole ring .

Another approach involves the use of α-keto acids and 2,2’-disulfanediyldianiline as substrates, with sodium metabisulfite as a catalyst. This method offers a more straightforward and efficient route to the synthesis of benzothiazole derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is purified through techniques such as recrystallization or chromatography to ensure its suitability for various applications .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at the 5-position undergoes palladium-catalyzed cross-coupling reactions, enabling functional group diversification.

Mechanistic Insights :

-

The bromine atom acts as a leaving group in cross-coupling reactions.

-

Palladium catalysts facilitate oxidative addition to form a Pd(II) intermediate, followed by transmetallation (Suzuki) or ligand exchange (Buchwald-Hartwig) .

Functionalization of the Methanamine Group

The primary amine at the 3-position participates in alkylation, acylation, and Schiff base formation.

Key Observations :

-

Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon.

-

Schiff base synthesis is pH-dependent, requiring anhydrous conditions to avoid hydrolysis.

Reduction and Oxidation Reactions

The benzothiazole ring and methanamine group exhibit redox activity.

Notes :

-

Oxidation of the methanamine group forms an imine oxide, enhancing hydrogen-bonding capacity.

-

Ring reduction is partial due to the stability of the aromatic system .

Cyclization and Heterocycle Formation

The amine group participates in intramolecular cyclization to form fused heterocycles.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiourea Cyclization | CS₂, KOH, EtOH, reflux, 8h | 3-(1,2-Benzothiazol-3-yl)-2-thioxoimidazolidin-4-one | 68% |

Mechanism :

-

The amine reacts with carbon disulfide to form a thiourea intermediate, which cyclizes under basic conditions .

Stability and Reaction Optimization

Scientific Research Applications

(5-Bromo-1,2-benzothiazol-3-yl)methanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Bromo-1,2-benzothiazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound has been found to inhibit enzymes such as dihydroorotase, DNA gyrase, and uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB). These enzymes play crucial roles in various biological processes, and their inhibition can lead to the disruption of cellular functions . The compound’s ability to interact with these targets makes it a valuable tool for studying enzyme inhibition and developing new therapeutic agents.

Comparison with Similar Compounds

Halogen-Substituted Benzothiazole Derivatives

(5-Chloro-1,2-benzothiazol-3-yl)methanamine Hydrochloride

- Molecular Formula : C₈H₇ClN₂S·HCl (inferred from ).

- Molecular Weight : 211.10 g/mol (hydrochloride form) .

- CAS : EN300-741876 .

- Key Differences :

- The chlorine atom at position 5 reduces molecular weight (vs. bromine’s higher atomic mass).

- Chlorine’s electronegativity may alter electronic distribution compared to bromine, affecting binding affinity in biological systems.

- Hydrochloride salt form improves solubility in polar solvents.

Data Table 1: Halogen-Substituted Benzothiazoles

*Estimated based on bromine’s atomic mass (79.9 g/mol) replacing chlorine (35.45 g/mol).

Heterocycle Variants: Benzoxazole and Benzisoxazole Analogs

1-(5-Bromo-1,2-oxazol-3-yl)methanamine

5-Bromo-1,2-benzisoxazol-3-amine

- Synonyms: 5-Bromobenzo[d]isoxazol-3-amine, 5-bromo-1,2-benzoxazol-3-amine .

- Key Differences :

Data Table 2: Heterocycle Variants

Biological Activity

(5-Bromo-1,2-benzothiazol-3-yl)methanamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluation, and the mechanisms underlying its activity, drawing from diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the bromination of benzothiazole followed by amination. The compound can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.

Anticancer Properties

Research indicates that benzothiazole derivatives exhibit significant anticancer activity. In a study evaluating a series of benzothiazole analogs, compounds similar to this compound were shown to inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The IC50 values for these compounds ranged from 0.13 µM to 2.42 µM, indicating potent cytotoxic effects against tumor cells while sparing normal cells .

Table 1: IC50 Values of Benzothiazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 2.42 ± 0.48 |

| Analog 26Z | EA.hy926 | 0.13 ± 0.01 |

| Analog 26E | HT-29 | 0.008 ± 0.001 |

| Analog 26Z | MDA-MB-231 | 1.35 ± 0.42 |

This table summarizes the cytotoxicity of selected compounds against different cancer cell lines.

The mechanism by which this compound exerts its anticancer effects may involve:

- Microtubule Disruption : Similar compounds have been shown to disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells .

- Induction of Apoptosis : The compound may trigger apoptotic pathways through chromatin condensation and DNA damage.

- Inhibition of Angiogenesis : Some analogs inhibit endothelial cell migration and tube formation, critical processes for tumor growth and metastasis .

Other Biological Activities

Beyond anticancer properties, benzothiazole derivatives have been explored for their antimicrobial activities. For instance, certain derivatives have demonstrated moderate to good activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | Target Organism | Activity Level |

|---|---|---|

| This compound | M. tuberculosis | Moderate |

| Analog X | S. aureus | Good |

Case Studies

Several studies have highlighted the efficacy of benzothiazole derivatives in preclinical models:

- In vitro Studies : A series of compounds were tested against various cancer cell lines with promising results indicating selective cytotoxicity towards malignant cells while preserving normal cell viability.

- In vivo Models : Animal studies have shown that certain benzothiazole derivatives significantly reduce tumor size in xenograft models without severe toxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Bromo-1,2-benzothiazol-3-yl)methanamine, and how is purity validated?

- Methodology :

- Synthesis : Bromination of the parent benzothiazole scaffold can be achieved using reagents like -bromosuccinimide (NBS) under controlled conditions (e.g., in at 0–5°C) . The methanamine group is introduced via nucleophilic substitution or reductive amination, as seen in analogous oxazole derivatives .

- Purification : Column chromatography (silica gel, ) is commonly used, with purity assessed via HPLC (≥95% threshold) .

- Characterization : Confirm structure using / NMR, FT-IR (amine N–H stretch ~3300 cm), and high-resolution mass spectrometry (HRMS) .

Q. How should this compound be stored to ensure stability?

- Methodology :

- Store at -20°C in amber glass vials under inert gas (Ar/N) to prevent degradation. Avoid exposure to moisture, as the amine group may hydrolyze .

- Monitor stability via periodic NMR or LC-MS to detect decomposition products (e.g., oxidation of the thiazole ring) .

Advanced Research Questions

Q. How can discrepancies in NMR data for derivatives of this compound be resolved?

- Methodology :

- Use 2D NMR techniques (HSQC, HMBC) to assign ambiguous signals, particularly for aromatic protons influenced by the bromine’s electron-withdrawing effect .

- Compare experimental data with computational predictions (DFT calculations for chemical shifts) .

- For polymorphic forms, employ X-ray crystallography to confirm solid-state structures .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Methodology :

- Optimize reaction stoichiometry: Excess brominating agents (e.g., ) may lead to di-brominated byproducts; use substoichiometric NBS for selectivity .

- Employ low-temperature kinetics (e.g., -10°C) to suppress side reactions, as demonstrated in benzoxadiazole bromination .

- Monitor intermediates via TLC or in situ IR spectroscopy to terminate reactions at the desired stage .

Q. How does the bromine substituent influence the reactivity of the benzothiazole core in cross-coupling reactions?

- Methodology :

- The bromine acts as a directing group , facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. Use Pd catalysts (e.g., ) with ligands like XPhos for C–N bond formation .

- Computational studies (DFT) can predict regioselectivity by analyzing electron density maps of the benzothiazole ring .

Data Contradiction Analysis

Q. How to address conflicting solubility reports for this compound in polar vs. nonpolar solvents?

- Methodology :

- Re-evaluate solvent systems : The amine’s polarity may favor solubility in or , while bromine’s hydrophobicity enhances solubility in . Use saturation solubility assays with UV-Vis quantification .

- Consider pH-dependent solubility : Protonation of the amine in acidic conditions (e.g., 0.1 M HCl) increases aqueous solubility .

Methodological Tables

| Parameter | Conditions | Reference |

|---|---|---|

| Bromination | NBS, , 0–5°C, 12 h | |

| Amine Introduction | Reductive amination, , | |

| Storage | -20°C, amber vial, inert atmosphere | |

| Purity Analysis | HPLC (C18 column, ) |

Key Notes

- For spectral contradictions, cross-validate data with multiple techniques (e.g., NMR, HRMS) and computational models .

- Advanced applications (e.g., medicinal chemistry) require toxicity profiling via in vitro assays, though this is beyond the current scope.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.